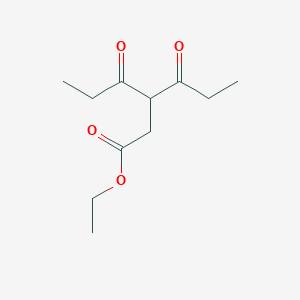
Ethyl-4-oxo-3-propanoylhexanoat
Übersicht
Beschreibung
Ethyl 4-oxo-3-propanoylhexanoate is a chemical compound with the CAS Number: 70597-95-4 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 .
Molecular Structure Analysis
The InChI code for Ethyl 4-oxo-3-propanoylhexanoate is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 4-oxo-3-propanoylhexanoate is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
Ethyl-4-oxo-3-propanoylhexanoat: wird in der pharmakologischen Forschung zur Synthese verschiedener Verbindungen verwendet. Es dient als Vorläufer bei der Entwicklung von Pharmazeutika, insbesondere solchen, die mit biologischen Systemen interagieren können, um therapeutische Wirkungen zu erzielen. Die Reaktivität der Verbindung ermöglicht die Herstellung von Derivaten, die möglicherweise als pharmazeutische Wirkstoffe (APIs) wirken können .
Organische Synthese
In der organischen Chemie ist This compound wertvoll für seine Rolle bei der Synthese komplexer Moleküle. Es kann in Reaktionen wie der Williamson-Ether-Synthese verwendet werden, bei der es als Alkylierungsmittel fungieren kann, um Ether zu bilden . Seine Eigenschaften ermöglichen die Bildung verschiedener organischer Strukturen, die für die Herstellung neuer organischer Verbindungen für Forschung und industrielle Anwendungen unerlässlich sind.
Materialwissenschaft
Diese Verbindung findet aufgrund ihres Potenzials als Monomer oder Polymerisationsmittel Anwendungen in der Materialwissenschaft. Seine molekulare Struktur könnte bei der Synthese neuer Polymermaterialien mit bestimmten Eigenschaften wie verbesserter Haltbarkeit oder thermischer Stabilität von entscheidender Bedeutung sein. Forscher in der Materialwissenschaft könnten seine Verwendung bei der Herstellung neuartiger Materialien für verschiedene technologische Anwendungen untersuchen .
Biochemie
In der Biochemie kann This compound verwendet werden, um enzymkatalysierte Reaktionen und Stoffwechselwege zu untersuchen. Es kann als Substrat oder Inhibitor in enzymatischen Assays dienen und so helfen, die Mechanismen der Enzymfunktion und -regulation zu entschlüsseln. Dies kann zu einem tieferen Verständnis biologischer Prozesse auf molekularer Ebene beitragen .
Analytische Chemie
Analytische Chemiker können This compound als Standard oder Reagenz in chromatografischen Methoden wie HPLC oder LC-MS verwenden. Es kann zur Kalibrierung von Instrumenten, zur Validierung von Methoden oder als Bestandteil bei der Synthese von analytischen Reagenzien verwendet werden. Seine genau definierten Eigenschaften machen es für präzise quantitative und qualitative Analysen geeignet .
Umweltwissenschaften
Die Umweltauswirkungen von Chemikalien wie This compound sind ebenfalls ein bedeutendes Forschungsgebiet. Forscher untersuchen möglicherweise seine biologische Abbaubarkeit, Toxizität und Langzeitwirkungen auf Ökosysteme. Das Verständnis seines Verhaltens in der Umwelt ist entscheidend für die Bewertung potenzieller Risiken und die Entwicklung nachhaltiger Praktiken für seine Verwendung und Entsorgung .
Safety and Hazards
The safety information available indicates that Ethyl 4-oxo-3-propanoylhexanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-3-propanoylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRNLYTRZUUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

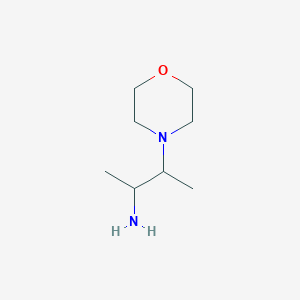
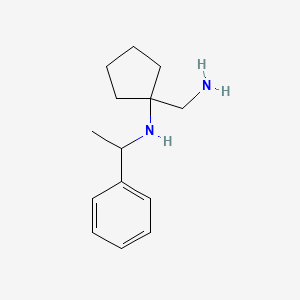
![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
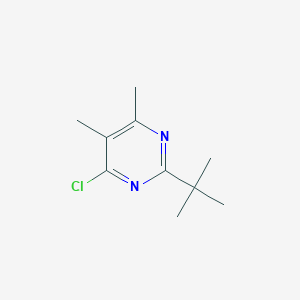
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)
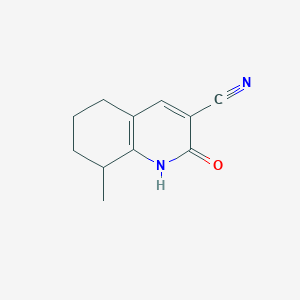

![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)